



# Application Note: Analytical Strategies for Impurity Profiling of Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Lenvatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] It primarily targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the medication.[5]

Impurity profiling involves the identification, quantification, and characterization of these unwanted chemicals. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[5][6][7] According to ICH Q3A/B guidelines, impurities present at levels above 0.1% generally require identification and characterization.[6][7] This application note details robust analytical techniques for the comprehensive impurity profiling of Lenvatinib, including protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside methodologies for forced degradation studies.

## Classification of Lenvatinib Impurities



Impurities in Lenvatinib can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[7][8] They are broadly classified as:

- Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation-related.[7] A patent for an HPLC method discloses the existence of at least nine specific process and degradation impurities, designated as compounds A-I and LVTN-1.[9]
- Inorganic Impurities: These may result from the manufacturing process and include reagents, catalysts, and heavy metals.[7]
- Residual Solvents: Trace amounts of solvents used during synthesis may remain in the final product.[7][8]

Several specific Lenvatinib impurities have been identified, including Desamino Hydroxy Lenvatinib and Descyclopropyl Lenvatinib.[8][10]

## **Experimental Protocols**

# High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

A validated stability-indicating HPLC method is essential for separating and quantifying Lenvatinib from its potential impurities and degradation products.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a composite based on several validated methods for Lenvatinib analysis.[11] [12][13][14]

- Chromatographic System:
  - Instrument: WATERS HPLC with Auto Sampler (e.g., Separation module 2695) and a Photodiode Array (PDA) detector.[11][13]
  - Column: Thermosil C18 (150 mm x 4.6 mm, 5.0 μm) or equivalent.[11][13]
  - Column Temperature: Ambient.[12]



• Mobile Phase: A mixture of Methanol and Water (65:35 v/v).[11] The mobile phase should be filtered through a 0.22  $\mu$ m filter and degassed prior to use.

Flow Rate: 0.8 mL/min.[11][13]

Injection Volume: 20 μL.[12]

Detection Wavelength: 265 nm.[11][13]

Run Time: Approximately 7-10 minutes.[12]

- Standard and Sample Preparation:
  - Diluent: Use the mobile phase as the diluent.[12]
  - Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lenvatinib reference standard in the diluent to obtain a known concentration (e.g., 100 μg/mL).
  - Sample Solution: For capsule dosage forms, accurately weigh the powder equivalent to 10 mg of Lenvatinib, transfer to a 10 mL volumetric flask, dissolve in diluent with sonication, and dilute to volume. Further dilute this stock to a final concentration within the linear range of the method.[11]
- Procedure & System Suitability:
  - Inject the blank (diluent), followed by the standard solution multiple times to check for system suitability.
  - Key system suitability parameters include:
    - Tailing Factor: Should be ≤ 2.0 (A reported value is 1.23).[11][13]
    - Theoretical Plates: Should be > 2000 (A reported value is 4146).[11][13]
    - %RSD for peak areas: Should be ≤ 2.0%.
  - Inject the sample solutions for analysis.



Calculate the amount of each impurity using the relative response factor (RRF) if known,
 or as a percentage of the main Lenvatinib peak area.

# LC-MS/MS for Impurity Identification and Characterization

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and for sensitive quantification in biological matrices.[1][15][16]

Protocol: LC-MS/MS Analysis

This protocol is based on a method developed for the analysis of Lenvatinib and its impurities in rat plasma.[1][2][17]

- Chromatographic System (LC):
  - Instrument: A suitable LC system coupled to a triple quadrupole mass spectrometer.
  - Column: X-Bridge phenyl column (150 x 4.6 mm, 3.5 μm).[1][2]
  - Mobile Phase:
    - A: 1 mL formic acid in 1 L of water (0.1% Formic Acid in Water).[1][2]
    - B: Acetonitrile.[1][2]
  - Elution: Gradient elution.[1][2]
  - Flow Rate: 1.0 mL/min.[1][2]
  - Run Time: 30 minutes.[1][2]
- Mass Spectrometry System (MS/MS):
  - Ionization Source: Electrospray Ionization (ESI), positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan/product ion scan for characterization of unknown impurities.



- Sample Preparation (from plasma):
  - This typically involves protein precipitation (PP) or solid-phase extraction (SPE) to remove matrix components.[18]
  - An internal standard (e.g., Carfilzomib) is added before extraction to ensure accuracy.[1][2]
- Procedure:
  - Optimize MS parameters (e.g., cone voltage, collision energy) for Lenvatinib and known impurities by infusing standard solutions.
  - Develop MRM transitions for quantitative analysis.
  - Analyze samples and use full scan and product ion scan data to propose structures for any new peaks observed.

#### **Forced Degradation Studies**

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that could form under various stress conditions.[19][20] These studies are conducted according to ICH guideline Q1A(R2). [19][21]

Protocol: Stress Condition Application

- Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period.
  Neutralize the solution before analysis. Lenvatinib has been shown to be sensitive to acidic hydrolysis.[22]
- Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C. Neutralize the solution before analysis. Lenvatinib is also sensitive to alkaline hydrolysis, which can generate multiple degradation products.
- Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature.



- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several days.
- Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, dilute the samples appropriately and analyze using the validated stability-indicating HPLC method to resolve the degradation products from the parent drug.[22]

### **Data Presentation**

Quantitative data from method validation and analysis should be presented clearly for easy interpretation.

Table 1: HPLC Method and Validation Parameters

| Parameter                    | Condition / Value                     | Reference |
|------------------------------|---------------------------------------|-----------|
| Chromatographic Conditions   |                                       |           |
| Column                       | Thermosil C18 (150mm x<br>4.6mm, 5μm) | [11][13]  |
| Mobile Phase                 | Methanol:Water (65:35 v/v)            | [11][13]  |
| Flow Rate                    | 0.8 mL/min                            | [11][13]  |
| Detection                    | UV at 265 nm                          | [11][13]  |
| Retention Time               | ~4.35 min                             | [11][13]  |
| Validation Parameters        |                                       |           |
| Linearity Range              | 30 - 150 μg/mL                        | [11][13]  |
| Correlation Coefficient (r²) | 0.999                                 | [11][13]  |
| Accuracy (% Recovery)        | 100.4%                                | [11][13]  |
| Precision (%RSD)             | 0.5% (Repeatability)                  | [11][13]  |
| Limit of Detection (LOD)     | 2.97 μg/mL                            | [11][13]  |



| Limit of Quantification (LOQ) | 9.92  $\mu$ g/mL |[11][13] |

Table 2: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition                        | Observation                                                 | Reference |
|------------------|------------------------------------------|-------------------------------------------------------------|-----------|
| Acid Hydrolysis  | 0.1 M HCI, 80°C                          | Significant degradation, formation of DP I &                | [22]      |
| Base Hydrolysis  | 0.1 M NaOH, 80°C                         | Significant<br>degradation, formation<br>of DP II, III, & V |           |
| Oxidation        | 3-30% H <sub>2</sub> O <sub>2</sub> , RT | Comparatively stable                                        | [22]      |
| Thermal          | Dry Heat, 105°C                          | Comparatively stable                                        | [22]      |
| Photolytic       | UV/Visible Light                         | Comparatively stable                                        | [22]      |

| Neutral Hydrolysis | Water, Reflux | Comparatively stable |[22] |

### **Visualizations**

Diagrams help visualize complex workflows and pathways, aiding in comprehension.





Click to download full resolution via product page

Caption: Simplified Lenvatinib mechanism of action.





Click to download full resolution via product page

Caption: General workflow for impurity profiling.





Click to download full resolution via product page

Caption: Workflow for forced degradation studies.

### Conclusion

The impurity profiling of Lenvatinib is a mandatory regulatory requirement that ensures the quality and safety of the final pharmaceutical product. A combination of stability-indicating



chromatographic techniques, primarily RP-HPLC for quantification and LC-MS/MS for identification, provides a robust framework for this task.[1][23] Comprehensive forced degradation studies are critical for identifying potential degradants and establishing the specificity of the analytical methods.[20][24] The protocols and data presented in this application note offer a detailed guide for researchers and scientists involved in the development and quality control of Lenvatinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benthamscience.com [benthamscience.com]
- 2. LC-MS/MS Method Development and Validation of Lenvatinib and its ...: Ingenta Connect [ingentaconnect.com]
- 3. Lenvatinib Impurities | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 8. veeprho.com [veeprho.com]
- 9. CN107305202B HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 14. pharmaceuticaljournal.net [pharmaceuticaljournal.net]



- 15. benthamdirect.com [benthamdirect.com]
- 16. LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study (2022) | Subrahmanyam Talari | 3 Citations [scispace.com]
- 17. LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 18. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UPLC method for stable simultaneous estimation of dasatinib and lenvatinib. [wisdomlib.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent trends in the impurity profile of pharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Analytical Strategies for Impurity Profiling of Lenvatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854538#analytical-techniques-for-lenvatinib-impurity-profiling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com